Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a piperidine ring, a triazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by esterification to introduce the carboxylate group. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable catalytic processes, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and high yields. The use of organocatalysts and cocatalysts can also enhance the selectivity and enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 1-methyl-4-piperidin-4-yl-piperazine share structural similarities and exhibit similar biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid esters have comparable chemical properties and applications
Uniqueness
Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 5-piperidin-4-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
HDTHKKFTWQLKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1C2CCNCC2 |
Origin of Product |
United States |
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